molecular formula C11H7ClFN3S B2834035 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004194-67-5

4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Cat. No. B2834035
CAS RN: 1004194-67-5
M. Wt: 267.71
InChI Key: KOKLXKCMVJZRRX-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has also been found to possess antifungal and antibacterial properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. Additionally, it has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which play a crucial role in cancer progression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole in lab experiments include its potent anticancer activity, ease of synthesis, and low toxicity. However, the limitations include its poor solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole. These include developing more efficient synthesis methods, investigating its potential applications in combination with other anticancer drugs, and conducting further studies to understand its mechanism of action. Additionally, the compound can also be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. It exhibits potent anticancer, antifungal, and antibacterial properties and has several biochemical and physiological effects. While the compound has its advantages and limitations, there are several future directions for research to fully understand its potential applications.

Synthesis Methods

The synthesis of 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves the reaction of 3-fluoro-benzylamine with thionyl chloride to form 3-fluoro-benzyl chloride. This intermediate is then reacted with 4-chloropyrazole-3-thiol to form the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

4-chloro-1-[(3-fluorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3S/c12-10-6-16(15-11(10)14-7-17)5-8-2-1-3-9(13)4-8/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKLXKCMVJZRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N=C=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

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